molecular formula C21H21N3O5S B2701421 N-[(3-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 896704-61-3

N-[(3-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2701421
CAS No.: 896704-61-3
M. Wt: 427.48
InChI Key: JOSUAWPUTPCPGS-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a heterocyclic compound with potential pharmaceutical applications. It belongs to the quinazolinone family, which has been studied for its antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties. The compound’s structure can be modified using various synthetic approaches .


Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid. The first step involved the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using choline chloride:urea deep eutectic solvent (DES). In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction. The desired compound was obtained with a yield of 59% and characterized by different spectral methods .


Molecular Structure Analysis

The molecular formula of the compound is C~18~H~14~N~2~O~5~S~2~ . It consists of a quinazolinone core with a methoxyphenyl group and a thioacetate moiety. The structure can be visualized as a fused ring system with a sulfur atom and an oxygen atom in the heterocyclic ring. The compound’s 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound’s synthesis involves the Niementowski reaction of anthranilic acid derivatives and amides. Various modifications to this initial reaction path have been employed, including formic acid or different amines instead of amides, microwave-induced synthesis using formamide, aniline thiocarbamate salts, and other catalysts. These modifications allow for the alteration of the compound’s structure and the synthesis of different analogues .

Future Directions

Further studies are needed to explore the compound’s biological activity, potential therapeutic applications, and safety profile. Investigating its interactions with specific targets and cellular pathways could provide valuable insights for future drug development .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-14-5-2-4-13(8-14)11-22-19(25)6-3-7-24-20(26)15-9-17-18(29-12-28-17)10-16(15)23-21(24)30/h2,4-5,8-10H,3,6-7,11-12H2,1H3,(H,22,25)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUAWPUTPCPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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